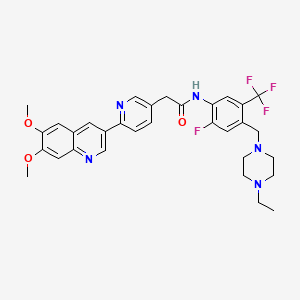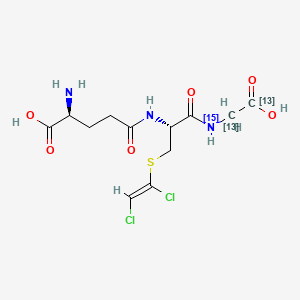
Tamuzimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamuzimod is a potent immunomodulator that exhibits modulatory activity on sphingosine 1-phosphate receptors. It is primarily being developed for the treatment of ulcerative colitis and other inflammatory diseases. The compound has shown promising results in clinical trials, particularly in its ability to modulate immune responses effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tamuzimod involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and compliance with regulatory standards. The use of automated systems and advanced analytical techniques helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tamuzimod undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Tamuzimod has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor modulation and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Under clinical development for the treatment of ulcerative colitis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in quality control
Mechanism of Action
Tamuzimod exerts its effects by targeting sphingosine 1-phosphate receptor 1. This receptor plays a crucial role in regulating immune cell trafficking and vascular integrity. By modulating this receptor, this compound can effectively alter immune responses and reduce inflammation. The molecular pathways involved include the inhibition of lymphocyte egress from lymphoid tissues and the reduction of pro-inflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used for the treatment of multiple sclerosis.
Ozanimod: A selective sphingosine 1-phosphate receptor modulator used for the treatment of ulcerative colitis and multiple sclerosis
Uniqueness
Tamuzimod is unique in its high potency and selectivity for sphingosine 1-phosphate receptor 1. It has shown a favorable safety profile and efficacy in clinical trials, making it a promising candidate for the treatment of inflammatory diseases .
Properties
CAS No. |
2097854-81-2 |
|---|---|
Molecular Formula |
C21H13Cl3F3N5O3 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(5R)-5-[2,5-dichloro-4-[5-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl]phenoxy]piperidin-2-one |
InChI |
InChI=1S/C21H13Cl3F3N5O3/c22-12-5-16(34-10-1-2-17(33)28-6-10)13(23)4-11(12)18-30-20(35-31-18)15-8-32-7-9(21(25,26)27)3-14(24)19(32)29-15/h3-5,7-8,10H,1-2,6H2,(H,28,33)/t10-/m1/s1 |
InChI Key |
HNRWGYDMTRPLCQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(=O)NCC1OC2=C(C=C(C(=C2)Cl)C3=NOC(=N3)C4=CN5C=C(C=C(C5=N4)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)


![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


